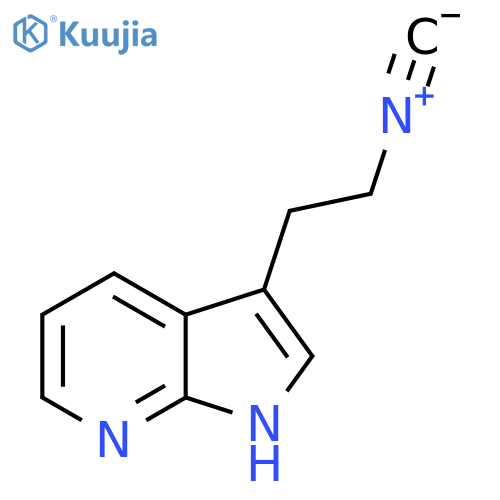Cas no 2233594-66-4 (3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine)

2233594-66-4 structure
商品名:3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine
3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine
- 2233594-66-4
- EN300-1761357
- 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
-
- インチ: 1S/C10H9N3/c1-11-6-4-8-7-13-10-9(8)3-2-5-12-10/h2-3,5,7H,4,6H2,(H,12,13)
- InChIKey: RTHKXAKNRREASW-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CC[N+]#[C-])C2=CC=CN=C12
計算された属性
- せいみつぶんしりょう: 171.079647300g/mol
- どういたいしつりょう: 171.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1761357-0.25g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-2.5g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-0.1g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-0.5g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-5.0g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1761357-1.0g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1761357-1g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-10g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-0.05g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1761357-10.0g |
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine |
2233594-66-4 | 10g |
$5528.0 | 2023-06-03 |
3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
2233594-66-4 (3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
